2-(4-Methylphenyl)sulfonyl-1,3-benzoxazol-5-amine
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Overview
Description
2-(4-Methylphenyl)sulfonyl-1,3-benzoxazol-5-amine is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)sulfonyl-1,3-benzoxazol-5-amine typically involves the reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as metal catalysts or nanocatalysts may also be employed to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)sulfonyl-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
2-(4-Methylphenyl)sulfonyl-1,3-benzoxazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)sulfonyl-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory activity .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoxazole: A precursor in the synthesis of benzoxazole derivatives.
2-(4-Methylsulfonylphenyl)indole: Exhibits similar antimicrobial and anti-inflammatory activities.
Uniqueness
2-(4-Methylphenyl)sulfonyl-1,3-benzoxazol-5-amine is unique due to its specific substitution pattern and the presence of both sulfonyl and amine functional groups. This combination of functional groups contributes to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C14H12N2O3S |
---|---|
Molecular Weight |
288.32 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfonyl-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C14H12N2O3S/c1-9-2-5-11(6-3-9)20(17,18)14-16-12-8-10(15)4-7-13(12)19-14/h2-8H,15H2,1H3 |
InChI Key |
GNZULERHVNXJJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NC3=C(O2)C=CC(=C3)N |
Origin of Product |
United States |
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